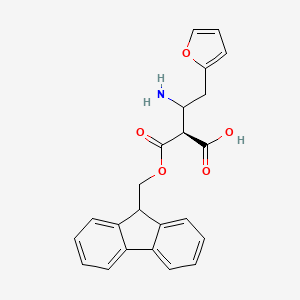

FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid

Description

BenchChem offers high-quality FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJEKXVMOCXPC-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156907 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-07-5 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid: Technical Guide & Application Protocol

Executive Summary

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a validated synthetic route via Arndt-Eistert homologation, and critical protocols for its integration into Solid Phase Peptide Synthesis (SPPS), specifically addressing the acid-sensitivity of the furan moiety.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity

The molecule is a

| Property | Specification |

| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid |

| Common Name | Fmoc- |

| Molecular Formula | |

| Molecular Weight | ~391.42 g/mol |

| Chirality | (S)-enantiomer (derived from L-furylalanine) |

| Protecting Group | Fmoc (Base-labile) |

| Side Chain | 2-Furylmethyl (Electron-rich heteroaromatic) |

Electronic & Steric Considerations

-

Furan Moiety: The furan ring is an electron-rich aromatic system. Unlike the phenyl ring in phenylalanine, the furan oxygen acts as a weak hydrogen bond acceptor.

-

Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, particularly in the presence of carbocations. This dictates specific scavenger protocols during SPPS cleavage (see Part 3).

-

Backbone Flexibility: The extra methylene group (

) increases rotational degrees of freedom, requiring stronger coupling reagents to overcome the entropic penalty during peptide bond formation.

Part 2: Synthetic Route (Arndt-Eistert Homologation)[2][3]

The most robust method for synthesizing Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid preserves the stereochemistry of the parent

Reaction Logic

-

Activation: The carboxylic acid of Fmoc-Furylalanine is converted to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields an

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate, which is trapped by water to form the

-amino acid.

Validated Protocol

-

Step 1: Dissolve Fmoc-L-Furylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Step 2: Filter salts and treat the filtrate with excess diazomethane (generated in situ or supplied as solution) at 0°C. Stir until the diazoketone forms (yellow solution).

-

Step 3: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (

, 0.1 eq) and sonicate or gently heat. Nitrogen gas evolution indicates the Wolff rearrangement. -

Purification: Acidify to pH 2, extract with Ethyl Acetate, and purify via column chromatography.

Synthesis Workflow Diagram

Figure 1: The Arndt-Eistert homologation pathway for converting

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Integrating Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid requires modifying standard SPPS cycles to account for slower coupling kinetics and furan stability.

Coupling Protocol (The "Difficult Sequence" Approach)

-amino acids are notoriously difficult to couple due to the formation of secondary structures on the resin.-

Activator: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole moiety enhances reactivity.

-

Base: DIPEA (Diisopropylethylamine), 2.0 eq relative to AA.

-

Stoichiometry: Use 3-4 equivalents of the Fmoc-

-AA. -

Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended).

Deprotection

Standard conditions apply, but "piperidine aspartimide" side reactions are less common with

Cleavage & Furan Protection (CRITICAL)

The furan ring acts as a scavenger. If carbocations (e.g., from t-Butyl protecting groups on other residues) are not quenched, they will alkylate the furan ring, permanently modifying the peptide.

Recommended Cleavage Cocktail (Reagent K modified):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (1,2-Ethanedithiol): 2.5% (Or TIS if odor is an issue, though EDT is superior for furan protection).

Warning: Avoid high concentrations of silanes (TIS/TES) without water/phenol, as furan can sometimes undergo reduction or modification if the scavenger balance is off.

SPPS Decision Logic

Figure 2: SPPS workflow emphasizing the critical coupling checks and scavenger requirements for furan-containing peptides.

Part 4: Applications in Drug Design

Peptidomimetics & Foldamers

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is primarily used to induce specific folding patterns:

-

14-Helix Formation:

-amino acids promote the formation of a 14-helix (hydrogen bond between residue -

Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the drug candidate.

Bioisosterism

The furan ring serves as a bioisostere for:

-

Phenylalanine: Reducing lipophilicity slightly while maintaining aromatic pi-stacking capability.

-

Histidine: Providing a hydrogen bond acceptor (oxygen) without the basicity of the imidazole nitrogen.

References

-

Arndt-Eistert Homologation Mechanism : Podlech, J., & Seebach, D. (1995).[4] "On the preparation of

-amino acids from -

Beta-Peptide Secondary Structures : Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

-

Furan Stability in SPPS : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Referencing scavenger protocols for electron-rich side chains). Link

-

Coupling Reagents for Difficult Sequences : Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

Sources

Technical Whitepaper: CAS 270263-07-5 (Fmoc-β-Homofurylalanine)

Sourcing, Quality Control, and Application in Peptidomimetics

Executive Summary

CAS 270263-07-5 , chemically identified as Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid (or Fmoc-L-β-homoalanine(2-furyl)), is a specialized non-proteinogenic amino acid derivative used critically in peptidomimetic drug design .[1]

Unlike standard

This guide provides a rigorous technical framework for sourcing this reagent, validating its purity, and integrating it into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid |

| Common Synonyms | Fmoc-L-β-HomoAla(2-furyl)-OH; (S)-3-(Fmoc-amino)-4-(furan-2-yl)butanoic acid |

| CAS Registry Number | 270263-07-5 |

| Molecular Formula | |

| Molecular Weight | 391.42 g/mol |

| MDL Number | MFCD01861091 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Chirality | L-configuration (S-isomer at the |

Sourcing Landscape & Supplier Qualification

Sourcing CAS 270263-07-5 requires distinguishing between Catalog Grade (for early discovery) and GMP Grade (for clinical batches). Due to the sensitivity of the furan ring to oxidation and acid, supplier storage conditions are a critical audit point.

3.1 Tiered Supplier Strategy

-

Tier 1 (GMP/Scale-up): Suppliers with dedicated chiral chromatography capabilities and documented impurity profiles.

-

Examples:Chem-Impex International , Bachem , Iris Biotech .

-

-

Tier 2 (R&D/Screening): Reliable catalogs for gram-scale synthesis.

-

Examples:Sigma-Aldrich (MilliporeSigma) , Fluorochem , BLD Pharm .

-

3.2 Critical Audit Points for Procurement

-

Enantiomeric Purity (ee%): The vendor must guarantee >99% ee. Contamination with the (R)-isomer will lead to diastereomeric impurities in the final peptide that are often inseparable by standard preparative HPLC.

-

Fmoc Stability: Verify the absence of free amine (dibenzofulvene adducts) in the COA, which indicates improper storage or Fmoc cleavage.

-

Furan Ring Integrity: The furan moiety is electron-rich and susceptible to oxidation. Ensure the material is packaged under inert gas (Argon/Nitrogen).

Purity Specifications & Impurity Profiling

For use in SPPS, the purity of the building block directly dictates the yield and purity of the final peptide. A "98%" purity claim is insufficient without specific impurity limits.

Standard Specification Sheet

| Test Parameter | Acceptance Criteria | Rationale |

| Assay (HPLC) | Prevents accumulation of truncation sequences. | |

| Chiral Purity (Chiral HPLC) | Critical to prevent epimerization in growing chain. | |

| Identity (H-NMR / MS) | Conforms to structure | Verifies Fmoc group and Furan ring integrity. |

| Water Content (KF) | Excess water hydrolyzes coupling reagents (e.g., HATU/DIC). | |

| Free Amine Content | Indicates premature Fmoc removal. | |

| Residual Solvents | Conform to ICH Q3C | Ethyl acetate or ether entrapment can affect stoichiometry. |

Common Process Impurities

-

Fmoc-β-Alanine analogs: Resulting from incomplete furan attachment (rare).

-

Dibenzofulvene: A byproduct of Fmoc degradation.

-

Oxidized Furan species: Ring-opened derivatives formed upon exposure to air/light.

Analytical Methodologies

Protocol A: Achiral Purity Assessment (RP-HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

-

Note: The furan ring absorbs near 210-220 nm; ensure specific detection at 254 nm for the Fmoc group to quantify main peak accurately.

Protocol B: Chiral Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or IA (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Rationale: Separation of the (S)-enantiomer from the (R)-antipode is mandatory before committing the reagent to synthesis.

Experimental Workflow & Visualization

Diagram 1: QC & Handling Workflow

This diagram outlines the decision logic from receipt of CAS 270263-07-5 to its release for synthesis.

Caption: Quality Control decision tree for validating Fmoc-β-Homofurylalanine prior to synthesis.

Diagram 2: SPPS Integration Logic

The incorporation of

Caption: Modified SPPS cycle for Beta-amino acids, emphasizing double coupling and stronger activation (HATU/HOAt).

Handling & Stability

-

Storage: Store at +2°C to +8°C . Long-term storage at -20°C is recommended for bulk powder to prevent hydrolysis.

-

Light Sensitivity: The furan ring is photosensitive. Store in amber vials or foil-wrapped containers.

-

Acid Sensitivity: While the Fmoc group is base-labile, the furan ring can polymerize under strongly acidic conditions if scavengers are not used during final cleavage.

-

Tip: When cleaving the final peptide from resin (using 95% TFA), add Triisopropylsilane (TIPS) and Water as scavengers to protect the furan ring from alkylation by carbocations.

-

References

-

PubChem . Compound Summary for CAS 270263-07-5. National Library of Medicine. Available at: [Link]

- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).

Sources

Technical Whitepaper: Fmoc-β3-Homofurylalanine

Physicochemical Profiling, Synthesis, and Application in Peptidomimetics

Executive Summary

Fmoc-β3-homofurylalanine is a non-canonical amino acid derivative used to introduce specific conformational constraints and proteolytic stability into peptide-based therapeutics. As a β-amino acid, it extends the peptide backbone by one methylene unit (

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical specifications, the Arndt-Eistert homologation synthesis route, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols.

Part 1: Physicochemical Specifications[1]

The following data is derived from the structural integration of the Fmoc protecting group, the β3-homo backbone extension, and the furyl side chain.

| Parameter | Specification | Notes |

| Chemical Name | Fmoc-β3-homofurylalanine | Formally: (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid |

| Molecular Formula | Calculated based on mono-furan ring and standard Fmoc-β-backbone. | |

| Molecular Weight | 391.42 g/mol | Average mass. Monoisotopic Mass: ~391.14 g/mol . |

| Solubility | High in DMF, NMP, DMSO | Low solubility in water/ether. Dissolve in DMF for SPPS. |

| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |

| Stereochemistry | (S)-configuration | Derived from L-Furylalanine via homologation with retention of configuration. |

Structural Logic

The molecule consists of three distinct functional domains:

-

N-Terminus (Fmoc): Provides base-labile protection for SPPS.

-

Backbone (β3-Homo): The amino group is bonded to the

-carbon rather than the -

Side Chain (Furan-2-yl): An aromatic heterocycle acting as a hydrogen bond acceptor, distinct from the donor/acceptor profile of Histidine.

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

The synthesis of Fmoc-β3-homofurylalanine is rarely achieved by direct alkylation. The industry standard is the Arndt-Eistert homologation of the corresponding α-amino acid (Fmoc-Furylalanine). This route guarantees the retention of stereochemistry.[1]

Mechanism of Action

-

Activation: The Fmoc-α-amino acid is converted to a mixed anhydride.[2]

-

Diazotization: Reaction with diazomethane yields an

-diazoketone.[2][3][4] -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the β-amino acid.

Experimental Workflow

Note: This protocol involves Diazomethane, which is explosive and toxic. Use a dedicated blast shield and specialized glassware (Clear-Seal joints).

Figure 1: Arndt-Eistert Homologation pathway for converting α-amino acids to β-amino acids.

Critical Causality:

-

Why Ultrasound? Sonication during the Wolff rearrangement (Step 3) significantly accelerates the reaction and suppresses side-product formation compared to thermal rearrangement [1].

-

Why Mixed Anhydride? Acid chlorides can be used, but mixed anhydrides (using ethyl chloroformate) are milder and prevent Fmoc cleavage [2].

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-β3-homofurylalanine into peptides requires modified protocols. β-amino acids are sterically hindered and the resulting secondary amines (on the growing chain) are less nucleophilic.

Coupling Protocol (Optimized)

Standard DIC/HOBt coupling is often insufficient. The following high-efficiency system is recommended:

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine).

-

Stoichiometry: 3:3:6 (AA : HATU : DIEA) relative to resin loading.

-

Reaction Time: Double coupling (2 x 45 min) is mandatory to prevent deletion sequences.

Self-Validating QC Step

-

Chloranil Test: Standard Kaiser test (ninhydrin) often yields false negatives with β-amino acids or secondary amines. Use the Chloranil test or TNBS test to verify coupling completion.

-

Micro-cleavage: After coupling Fmoc-β3-homofurylalanine, perform a micro-cleavage and analyze via LC-MS to confirm mass (M+H expected: Chain + 391.4 - 18).

Figure 2: Optimized SPPS cycle for sterically hindered β-amino acids.

Part 4: Applications in Structural Biology

Foldamers and Secondary Structure

Fmoc-β3-homofurylalanine is primarily used to design foldamers . Unlike α-peptides which form

-

Helix Stability: The extra methylene group adds flexibility, but the 14-helix is remarkably stable in solution.

-

Proteolytic Resistance: The lack of a standard

-peptide bond renders these sequences invisible to most endogenous proteases (trypsin, chymotrypsin), dramatically increasing plasma half-life.

Drug Design Utility

The furan ring serves as a unique probe:

-

Electronic Character: It is electron-rich but less basic than imidazole (Histidine).

-

Metabolic Fate: Furan rings can be metabolically activated by CYP450s; however, in a β-peptide backbone, this metabolic liability is often mitigated by the steric protection of the backbone.

References

-

Müller, A., Vogt, C., & Sewald, N. (1998).[2][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[2] Synthesis, 1998(6), 837-841. Link

-

Podlech, J., & Seebach, D. (1995).[3][5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link

Sources

- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 2. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]

Technical Guide: Solubilization and Stability of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid in DMF

Topic: Solubility of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in DMF Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists[1]

Executive Summary

Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (often abbreviated as Fmoc-β-HomoFur-OH) is a critical peptidomimetic building block used to introduce heteroaromaticity and increased proteolytic stability into peptide backbones.[1] While highly soluble in N,N-Dimethylformamide (DMF), its successful application in Solid Phase Peptide Synthesis (SPPS) requires strict adherence to solvation protocols that mitigate two primary risks: spontaneous Fmoc deprotection caused by solvent degradation and oxidative sensitivity of the furan ring.

This guide provides a validated framework for solubilizing this residue, ensuring high coupling efficiency (>99%) while preserving chiral integrity and chemical stability.

Physicochemical Profile & Solubility Dynamics[2][3]

Molecular Architecture

The solubility profile of this β-amino acid derivative is governed by the interplay between its three functional domains:

-

The Fmoc Group: Highly lipophilic, driving solubility in organic solvents like DMF and NMP.

-

The β-Amino Acid Backbone: Increases conformational flexibility compared to

-amino acids, occasionally leading to slower dissolution rates due to intermolecular hydrogen bonding in the solid state.[1] -

The Furan Moiety: An electron-rich aromatic heterocycle.[1] While it enhances solubility compared to purely aliphatic side chains (e.g., Leucine), it introduces sensitivity to acid-catalyzed polymerization and oxidation.

Solubility Data in DMF

While batch-specific variations exist, the operational solubility limits are defined below.

| Parameter | Value / Limit | Application Note |

| Max Saturation (25°C) | > 0.5 M (~200 mg/mL) | Theoretical limit; not recommended for synthesis due to viscosity.[1] |

| Standard SPPS Conc. | 0.1 M – 0.3 M | Optimal range for automated synthesizers.[1] |

| Dissolution Rate | Moderate (< 5 mins) | Requires vortexing; sonication may be needed for >0.3 M.[1] |

| Aggregation Risk | Low to Medium |

Critical Stability Factors (The "Why" Behind the Protocol)

The "DMF-Amine" Threat

DMF is not inert.[1] Upon storage, especially in the presence of moisture or light, it decomposes into dimethylamine (DMA) and formic acid.[2]

-

Mechanism:

[1] -

Impact: DMA is a secondary amine that will slowly remove the Fmoc group from your amino acid before coupling.

-

Mitigation: Use "Amine-Free" or "Sequencing Grade" DMF.[1] If the solvent smells "fishy," discard it.

Furan Ring Sensitivity

The furan ring is an electron-rich diene.[1]

-

Oxidation: Long-term exposure to air in solution can lead to ring opening or oxidation.[1]

-

Acid Sensitivity: While stable to standard TFA cleavage cocktails, high concentrations of strong acids can cause furan polymerization.

-

Protocol Adjustment: Solutions should be prepared fresh. Do not store stock solutions of this amino acid for >24 hours.

Validated Solubilization Workflow

This protocol is designed to be self-validating. If the visual check at Step 3 fails, the solvent quality or compound purity is suspect.

Reagents Required[1][5][6]

-

Solvent: DMF (Sequencing Grade, <0.01% water, amine-free).

-

Activator (Optional for solubility, required for coupling): DIC/Oxyma or HBTU/DIEA.

-

Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Protocol

-

Calculation: Calculate the mass required for a 0.2 M solution.

-

Formula:

[1]

-

-

Weighing: Weigh the Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid into a dry polypropylene tube.

-

Solvent Addition: Add 75% of the calculated DMF volume.

-

Dispersal: Vortex vigorously for 30 seconds. The powder should break apart but may not fully dissolve.

-

Sonication (Conditional): If particles persist, sonicate for 60 seconds. Do not exceed 40°C.

-

Final Dilution: Add remaining DMF to reach target volume. Invert to mix.

-

Visual Validation: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination or aggregation.[1]

Visualization: The Solubilization Decision Matrix

Figure 1: Decision matrix for solubilizing hydrophobic β-amino acids. Adhering to the "75% volume" rule allows for correction of concentration before final use.

Application in Solid Phase Peptide Synthesis (SPPS)[1][7][8][9][10]

Coupling Conditions

Due to the steric bulk of the furan ring and the

-

Recommended Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1] This method is superior to HBTU/DIEA for preventing racemization in sensitive chiral centers.

-

Stoichiometry: 3 to 5 equivalents relative to resin loading.[1]

-

Coupling Time: Double coupling (

min) is recommended over a single long coupling to mitigate potential instability of the activated ester.[1]

Degradation Pathways

Understanding failure modes is essential for troubleshooting.[1] The diagram below illustrates the competition between successful solvation and degradation.

Figure 2: Stability pathways.[1] Pathway A (DMF decomposition) leads to "double hits" in synthesis, while Pathway B leads to colored impurities.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link[1]

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]

-

Shelton, P.T., & Jensen, K.J. (2013). "Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis." Peptide Synthesis and Applications, Humana Press. Link

-

Albericio, F., et al. (2008). "DMF in Peptide Synthesis: A Necessary Evil?" Organic Process Research & Development, 12(6), 1117-1126. Link[1]

Sources

Difference between alpha and beta-furyl amino acids

Structural and Functional Divergence of - vs. -Furyl Amino Acids in Drug Design

Executive Summary

The incorporation of furan-based amino acids—specifically 2-furylalanine (

This guide dissects the critical differences between these two isomers. The 2-furyl isomer offers unique hydrogen-bonding capabilities and commercial availability but carries significant risks regarding acid instability and metabolic bioactivation. The 3-furyl isomer, while synthetically more demanding, often provides a superior metabolic stability profile and a distinct steric volume that can fine-tune receptor selectivity.

Part 1: Chemical Structure & Electronic Profiling

Structural Isomerism

The nomenclature derives from the attachment point of the alanine side chain to the furan ring:

-

2-Furylalanine (

-isomer): The alanine moiety is attached at the C2 position (adjacent to the oxygen). -

3-Furylalanine (

-isomer): The alanine moiety is attached at the C3 position.

Electronic Landscape

The position of the heteroatom relative to the attachment point dictates the electronic influence on the pharmacophore.

| Feature | 2-Furylalanine ( | 3-Furylalanine ( | Impact on Drug Design |

| Inductive Effect | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) | 2-Furyl lowers the pKa of neighboring amines/amides more significantly. |

| Resonance | High ( | Moderate | 2-Furyl is more susceptible to electrophilic attack at C5. |

| H-Bonding | Oxygen is sterically accessible | Oxygen is less accessible | 2-Furyl oxygen can act as a weak H-bond acceptor; 3-Furyl oxygen is often obscured by the backbone. |

| Dipole Vector | Aligned with C2-O bond | Transverse to C3-C4 bond | Alters orientation in the binding pocket relative to Phe. |

Visualization of Isomers and Numbering

The following diagram illustrates the structural difference and standard numbering scheme.

Figure 1: Structural comparison highlighting the attachment points that dictate electronic properties.

Part 2: Pharmacology & Metabolic Stability (The Critical Differentiator)

The most significant divergence between these two amino acids lies in their metabolic fate. Furan rings are notorious "structural alerts" in drug discovery due to potential bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).

The Bioactivation Mechanism

Metabolic toxicity in furans is driven by the oxidation of the furan ring to a reactive cis-but-2-ene-1,4-dialdehyde (BDA) . This intermediate is a potent electrophile that covalently binds to proteins (nucleophiles) and DNA, leading to hepatotoxicity.

Alpha vs. Beta Susceptibility

-

2-Furylalanine (High Risk): The C5 position in 2-substituted furans is highly activated towards electrophilic attack. CYP450 enzymes typically epoxidize the C4-C5 bond, leading to rapid ring opening and BDA formation.

-

3-Furylalanine (Lower Risk): The 3-substitution pattern disrupts the electronic symmetry that favors C5 oxidation. While not immune, 3-furyl derivatives generally exhibit a higher barrier to enzymatic oxidation, often resulting in improved metabolic half-life (

) compared to their 2-furyl counterparts.

Figure 2: The metabolic activation pathway of furan moieties leading to toxicity.

Part 3: Synthetic Methodologies & Practical Handling

Synthesis of 3-Furylalanine (The Challenge)

While 2-furylalanine is readily available from commercial sources (often synthesized via standard aldol condensation/enzymatic resolution), 3-furylalanine requires more sophisticated approaches due to the difficulty of C3-functionalization.

Key Protocol: Asymmetric Hydrogenation

-

Starting Material: 3-furaldehyde is condensed with N-acylglycine derivatives (e.g., via Erlenmeyer azlactone synthesis) to form the dehydroamino acid.

-

Catalyst: Rhodium(I) complex with chiral phosphine ligands (e.g., Rh(COD)-DuPhos).

-

Conditions:

(3-5 bar), MeOH, RT. -

Result: High enantiomeric excess (>98% ee) of L-3-furylalanine.

Acid Stability in Peptide Synthesis (The Trap)

A critical operational difference is the acid sensitivity of the 2-furyl group during Solid Phase Peptide Synthesis (SPPS).

-

The Problem: During TFA cleavage (removal of Boc/trityl groups or resin cleavage), the electron-rich 2-furyl ring can undergo acid-catalyzed polymerization or ring opening, turning the peptide mixture black/brown.

-

The Solution (Protocol): You must use a specific scavenger cocktail. Standard water/TIS is often insufficient.

Recommended Cleavage Cocktail for 2-Furyl Peptides:

-

Reagent K Equivalent:

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

EDT (1,2-Ethanedithiol) or DODT (2.5%): Critical for protecting the furan ring.

-

Note: 3-Furylalanine is generally more robust to acidic conditions but should still be treated with care.

Part 4: Comparative Summary Table

| Parameter | 2-Furylalanine | 3-Furylalanine |

| Commercial Availability | High (Fmoc/Boc available) | Low (Often Custom Synthesis) |

| Metabolic Stability | Low (High CYP liability) | Moderate (Improved vs. 2-furyl) |

| Acid Stability (TFA) | Poor (Requires scavengers) | Moderate |

| Steric Bulk | Planar, Oxygen exposed | Planar, Oxygen tucked |

| Primary Application | Phe Bioisostere, H-bond acceptor probe | Metabolic stability optimization |

Part 5: References

-

Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters. Link

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

-

Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

-

Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Context on electronic effects of heteroaromatics). Wiley-VCH.

-

Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition. Link

Methodological & Application

Fmoc solid phase peptide synthesis protocol for beta-amino acids

Application Note: High-Fidelity Fmoc Solid Phase Synthesis of

Abstract & Introduction

-peptides—oligomers ofThis guide details an optimized Fmoc-based protocol specifically engineered for

The Chemical Basis: Why Standard Protocols Fail

To synthesize

-

Kinetic Retardation: The additional methylene group in the backbone (

) introduces rotational degrees of freedom that entropically disfavor the formation of the transition state during coupling. -

Steric Hindrance (

vs.-

-residues: Generally behave similarly to

- -residues: The side chain is adjacent to the carboxyl group, creating significant steric bulk that hinders nucleophilic attack. Standard DIC/HOBt activation is often insufficient.

-

-residues: Generally behave similarly to

-

Aggregation:

-peptides are prone to early-onset on-resin aggregation due to their strong propensity to form stable secondary structures (hydrogen bond networks) even at short lengths (4-6 residues), causing "difficult sequences."

Materials & Reagents

-

Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acid protection). Note: Low loading is crucial to minimize inter-chain aggregation.

-

Fmoc-

-Amino Acids: High purity (>98%). -

Coupling Reagents:

-

Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone residues.

-

-

Deprotection: 20% Piperidine in DMF.[1]

-

Solvent: DMF (peptide grade); NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Experimental Protocol: Step-by-Step

Phase 1: Resin Preparation & Swelling[2]

-

Weigh resin corresponding to 0.1 mmol scale.

-

Swell in DCM for 20 minutes.

-

Wash with DMF (

min).

Phase 2: Fmoc Deprotection

Standard conditions are generally safe for

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat with deprotection solution for 3 minutes (flow wash).

-

Treat with fresh solution for 10 minutes.

-

-

Wash: DMF (

min) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the next incoming residue).

Phase 3: Activation & Coupling (The Critical Step)

This protocol uses HATU/HOAt, which provides faster kinetics than DIC/Oxyma for sterically hindered

Stoichiometry: 3 eq. Amino Acid : 3 eq.[2] HATU : 3 eq. HOAt : 6 eq. DIEA.

-

Pre-activation: Dissolve Fmoc-

-AA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30-60 seconds (do not over-activate, or guanidinium byproducts may form). -

Coupling: Add the activated mixture to the resin.

- -residues: Shake for 60 minutes at Room Temperature.

- -residues: Shake for 2 hours or perform Double Coupling (2 x 1 hour).

-

Microwave Option: If using a microwave synthesizer, heat to 75°C for 5 minutes (except for Cys/His derivatives).

Phase 4: Monitoring (Self-Validation)

Do not proceed blindly.

-

Kaiser Test: Works for most

-amino acids (primary amines).-

Blue beads: Incomplete coupling

Recouple . -

Colorless/Yellow beads: Complete

Proceed.

-

-

Chloranil Test: Use if the N-terminus is a secondary amine (e.g., proline analogs).

-

Capping (Optional but Recommended): If Kaiser test is slightly positive after recoupling, cap with Acetic Anhydride/DIEA/DMF to terminate deletion sequences.

Phase 5: Cleavage

-

Wash resin with DCM (

). Dry under Nitrogen.[1] -

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

React for 2-3 hours.

-

Precipitate in cold Diethyl Ether.

Visualization: The -Optimized SPPS Cycle

The following diagram illustrates the logical flow and decision points specific to

Caption: Optimized SPPS cycle for

Data Summary: Coupling Efficiency Comparison

The table below summarizes typical coupling efficiencies observed when synthesizing a difficult model

| Coupling Reagent | Activation Time | Coupling Time | Notes | ||

| DIC / HOBt | 5 min | 60 min | 85% | < 40% | Inadequate for sterically hindered |

| PyBOP / DIEA | 1 min | 60 min | 92% | 65% | Better, but risk of deletion sequences. |

| HATU / HOAt | 1 min | 60-120 min | >99% | >95% | Recommended Standard. |

| HATU (Microwave) | 0 min | 5 min (75°C) | >99% | >98% | Highest efficiency; watch for Asp/His racemization. |

Troubleshooting & Optimization (Expert Insights)

Issue: "Difficult Sequences" (Aggregation)

-

Symptom: Sudden drop in coupling efficiency after 5-6 residues; resin shrinkage.

-

Cause: Formation of stable 14-helix secondary structures on-resin.

-

Solution:

-

Solvent Switch: Replace DMF with NMP or a mixture of DMF/DMSO (80:20) to disrupt hydrogen bonding.

-

Pseudoproline Mimetics: If applicable, use dimethyloxazolidine-protected dipeptides to disrupt structure (analogous to Ser/Thr pseudoprolines in

-peptides). -

Temperature: Perform coupling at 50°C (manual) or use microwave assistance.

-

Issue: Racemization

-

Symptom: Multiple peaks in HPLC with identical Mass Spec (isomers).

-

Cause: Base-mediated proton abstraction during activation (especially with HATU).

-

Solution: Use TMP (Collidine) instead of DIEA as the base. It is weaker and sterically hindered, reducing proton abstraction while maintaining sufficient basicity for the reaction.

References

-

Seebach, D., Overhand, M., Kühnle, F. N. M., et al. (1996).[3] "

-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[4] -

Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society.

-

Merck/Novabiochem. "Fmoc Solid Phase Peptide Synthesis: A Practical Guide." Merck Millipore Technical Library.

Sources

Synthesis of Furan-Modified Peptides for Reversible Crosslinking Applications

Introduction

The precise control of peptide and protein structure through covalent crosslinking is a powerful tool in chemical biology, drug development, and materials science. Among the various bioorthogonal ligation strategies, the Diels-Alder cycloaddition between a furan and a maleimide has emerged as a particularly attractive method. This is due to its high efficiency, selectivity, and the ability to proceed under mild, biocompatible conditions.[1][2][3] Furthermore, the thermo-reversible nature of the furan-maleimide adduct offers unique opportunities for creating dynamic and responsive biomaterials.[1][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of furan-modified peptides and their subsequent crosslinking with maleimide-functionalized molecules. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and crosslinking, and discuss key analytical techniques for characterization.

The core of this methodology lies in the incorporation of a furan-containing unnatural amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS). This imparts the peptide with a "diene" functionality, ready to react with a "dienophile" partner, such as a maleimide-modified protein, peptide, or small molecule. This specific and controlled reaction allows for the creation of well-defined, covalently linked architectures with a wide range of applications.

Scientific Principles: The Furan-Maleimide Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the furan) and a dienophile (the maleimide) to form a cyclohexene ring system, in this case, an oxanorbornene adduct.[1] This reaction is highly favorable and can proceed without the need for a catalyst, often accelerated in aqueous environments.[2][3]

A key feature of the furan-maleimide Diels-Alder reaction is its reversibility, known as the retro-Diels-Alder reaction, which can be triggered by heat.[4][5] This allows for the disassembly of the crosslinked structure, a property that can be exploited in applications such as drug delivery and self-healing materials. The reaction typically yields two diastereomeric products, the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[1][5] The ratio of these isomers can be influenced by reaction conditions such as temperature.[5]

Synthesis of Furan-Modified Peptides

The incorporation of a furan moiety into a peptide is most commonly achieved by using a furan-modified amino acid building block during solid-phase peptide synthesis (SPPS). The commercially available Fmoc-protected 3-(2-furyl)alanine (Fmoc-Fua-OH) is a convenient and widely used reagent for this purpose.[6]

Workflow for Furan-Modified Peptide Synthesis

Figure 1: General workflow for the solid-phase synthesis of furan-modified peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Furan-Modified Peptide

This protocol outlines the manual synthesis of a model furan-containing peptide using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-3-(2-furyl)alanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade[7]

-

N-methylpyrrolidone (NMP), peptide synthesis grade[7]

-

Dichloromethane (DCM), peptide synthesis grade[7]

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water, deionized

-

Acetonitrile (ACN)

-

Diethyl ether, cold

Instrumentation:

-

Peptide synthesis vessel

-

Shaker or vortexer

-

HPLC system for purification and analysis

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF. Add DIC (3-5 equivalents). Pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To monitor the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of Fmoc-L-3-(2-furyl)alanine: Follow the same coupling procedure as in step 3, using Fmoc-L-3-(2-furyl)alanine as the amino acid.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains sensitive residues, the cocktail may need to be optimized.[6]

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the purified peptide by mass spectrometry.

-

Crosslinking of Furan-Modified Peptides with Maleimides

Once the furan-modified peptide has been synthesized and purified, it can be crosslinked with a maleimide-functionalized molecule. Maleimides are highly reactive towards thiols, but the Diels-Alder reaction with furans provides an alternative and highly specific conjugation strategy.[8]

Workflow for Furan-Maleimide Crosslinking

Figure 2: General workflow for the Diels-Alder crosslinking of a furan-modified peptide with a maleimide partner.

Protocol: Furan-Maleimide Diels-Alder Cycloaddition

This protocol describes a general procedure for the crosslinking of a furan-modified peptide with a maleimide-functionalized molecule in solution.

Materials:

-

Purified furan-modified peptide

-

Maleimide-functionalized molecule (e.g., maleimide-PEG, maleimide-labeled protein)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

-

Organic co-solvent (e.g., DMSO or DMF), if needed for solubility

-

Quenching reagent (e.g., a thiol-containing compound like β-mercaptoethanol), optional

Instrumentation:

-

HPLC system for reaction monitoring and purification

-

Mass spectrometer

Step-by-Step Protocol:

-

Reactant Preparation:

-

Dissolve the furan-modified peptide in the reaction buffer to a known concentration.

-

Dissolve the maleimide-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be used.

-

-

Reaction Setup:

-

Combine the solutions of the furan-modified peptide and the maleimide-functionalized molecule in a reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

-

The final concentrations of the reactants will depend on the specific system and may need to be optimized. Typical starting concentrations are in the micromolar to low millimolar range.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature. The reaction can proceed at room temperature, but gentle heating (e.g., 37-50 °C) can accelerate the rate of cycloaddition.[9] Higher temperatures may favor the retro-Diels-Alder reaction.[5]

-

The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific furan and maleimide partners and their concentrations.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The disappearance of the starting materials and the appearance of the product peak(s) can be tracked.

-

-

Quenching (Optional):

-

If there is unreacted maleimide that could interfere with downstream applications, the reaction can be quenched by adding an excess of a thiol-containing compound, such as β-mercaptoethanol.[9]

-

-

Purification:

-

Purify the crosslinked product from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as RP-HPLC or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Confirm the identity of the purified crosslinked product by mass spectrometry. The observed mass should correspond to the sum of the masses of the furan-modified peptide and the maleimide-functionalized molecule.

-

Further structural characterization can be performed using techniques such as NMR spectroscopy, which can confirm the formation of the oxanorbornene ring.[9]

-

Characterization of Furan-Peptide Conjugates

Thorough characterization is essential to confirm the successful synthesis and crosslinking of furan-modified peptides. The following table summarizes the key analytical techniques and their expected outcomes.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | Purity assessment and reaction monitoring | A single major peak for the purified peptide and conjugate. Shift in retention time upon conjugation. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight determination | Observed mass should match the calculated mass of the peptide and the conjugate. |

| NMR Spectroscopy (¹H, ¹³C, COSY, etc.) | Structural elucidation | Appearance of characteristic signals for the oxanorbornene protons and carbons, confirming the Diels-Alder adduct formation.[9] |

| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis | To assess if the crosslinking has induced or stabilized a particular secondary structure (e.g., α-helix).[9] |

Applications in Research and Drug Development

The ability to create stable, yet potentially reversible, crosslinks in peptides and proteins opens up a wide array of applications:

-

Peptide Stapling and Macrocyclization: The intramolecular Diels-Alder reaction between a furan and a maleimide incorporated into the same peptide chain can be used to create "stapled" peptides.[9][10] This can lock the peptide into a specific bioactive conformation, leading to increased binding affinity, proteolytic stability, and cell permeability.[9][10]

-

Hydrogel Formation: Crosslinking of furan- and maleimide-modified polymers can lead to the formation of hydrogels with tunable mechanical properties.[2][11][12] The thermo-reversible nature of the crosslinks can be used to create "smart" hydrogels that respond to temperature changes.

-

Protein-Peptide and Protein-Protein Conjugation: This technology allows for the site-specific covalent linkage of peptides to proteins or the crosslinking of two proteins. This is valuable for studying protein-protein interactions, creating fusion proteins, and developing antibody-drug conjugates.[13]

-

Biomaterials and Tissue Engineering: The biocompatible nature of the furan-maleimide ligation makes it suitable for creating crosslinked biomaterials for tissue engineering and controlled drug release applications.[2][12]

-

Anticancer Drug Development: Furan-containing compounds and peptide conjugates have shown promise as anticancer agents.[14][15][16][17] The crosslinking strategy can be used to develop targeted drug delivery systems.

Conclusion

The synthesis of furan-modified peptides and their crosslinking via the Diels-Alder reaction with maleimides is a versatile and powerful strategy for the precise engineering of biomolecules. The mild reaction conditions, high specificity, and potential for reversibility make this an attractive methodology for a broad range of applications in basic research and pharmaceutical development. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can effectively utilize this technology to advance their scientific goals.

References

- Synthesis of furan modified PNA for DNA cross-linking purposes. (n.d.).

- Furan-modified peptides for crosslinking to GPCRs - Ghent University Library. (n.d.).

- Madder, A. (n.d.). Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi. TCI Chemicals.

- Walensky, L. D., et al. (n.d.). Versatile peptide macrocyclization with Diels-Alder cycloadditions. PMC.

- Elskens, J., Manicardi, A., Costi, V., Madder, A., & Corradini, R. (2017). Synthesis and improved cross-linking properties of C5-modified furan bearing PNAs. Ghent University Academic Bibliography.

- Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Vannecke, W., et al. (n.d.). Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. PMC.

- Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions. (2025, August 6). ResearchGate.

- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021, December 24). MDPI.

- Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PMC.

- A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. (2018, March 20). LifeTein.

- Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed). (n.d.). ResearchGate.

- Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid). (2016, February 23). PubMed.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).

- Diels-Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Shoichet Lab - University of Toronto. (2011, February 11).

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PubMed.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 12). ResearchGate.

- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (n.d.). MDPI.

- From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy. (n.d.). Chemical Communications (RSC Publishing).

- Diels−Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Biomacromolecules. (2011, February 11). ACS Publications.

- Peptide Synthesis. (n.d.). Sigma-Aldrich.

- Solvents for Solid Phase Peptide Synthesis. (n.d.).

- Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. (n.d.). PubMed.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.

- Diels-Alder "click" crosslinked matrices within calcium alginate templated beads. (2016, March 30). Frontiers.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

Sources

- 1. mdpi.com [mdpi.com]

- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 7. peptide.com [peptide.com]

- 8. lifetein.com [lifetein.com]

- 9. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Diels-Alder "click" crosslinked matrices within calcium alginate templated beads [internal-frontiersin.org]

- 13. Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orientjchem.org [orientjchem.org]

- 16. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Incorporating beta-furyl amino acids into alpha-helices

Application Note: Strategic Incorporation of (2-Furyl)-L-Alanine into Alpha-Helical Scaffolds

Part 1: Executive Summary & Scientific Rationale

The Challenge:

Standard alpha-helical peptides often suffer from poor proteolytic stability and limited chemical diversity. The incorporation of (2-furyl)-L-alanine (FurAla) —a non-canonical amino acid featuring a furan moiety at the

The Nuance (Expert Insight): While FurAla is commercially available as an Fmoc-protected building block, its incorporation into alpha-helices is not "plug-and-play." The furan ring is acid-sensitive. Standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails containing 1,2-ethanedithiol (EDT) will irreversibly degrade the furan ring into dithioacetal byproducts. This guide details a modified Fmoc-SPPS protocol specifically designed to preserve the furan integrity while ensuring robust alpha-helical formation.

Part 2: Design & Helix Propensity

Before synthesis, the placement of FurAla within the sequence is critical for maintaining alpha-helicity.

-

Helix Propensity: FurAla behaves similarly to Phenylalanine (Phe). It is an aromatic, hydrophobic residue. It stabilizes the helix when placed at positions

or -

Solvent Exposure:

-

For Cross-linking: Place FurAla on the solvent-exposed face of the helix.

-

For Packing: Place FurAla in the hydrophobic core to replace Phe/Leu.

-

-

Avoidance: Do not place FurAla adjacent to bulky beta-branched residues (Val, Ile) in the sequence if possible, as steric clash can locally distort the helix.

Part 3: Detailed Experimental Protocols

Protocol A: Fmoc-SPPS of FurAla-Peptides

Objective: Synthesize a 15-mer alpha-helical peptide containing FurAla without degrading the furan ring.

Materials:

-

Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g to prevent aggregation).

-

Amino Acid: Fmoc-(2-Furyl)-L-alanine (Fmoc-FurAla-OH).

-

Coupling Reagents: DIC/Oxyma Pure (Preferred over HBTU/HATU to reduce racemization risk).

-

CRITICAL Reagents: Triisopropylsilane (TIPS), 3,6-Dioxa-1,8-octanedithiol (DODT). DO NOT USE ETHANEDITHIOL (EDT).

Step-by-Step Workflow:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling Cycle (Standard AA):

-

AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF.

-

Reaction time: 45 min at RT.

-

-

Coupling Cycle (Fmoc-FurAla-OH):

-

Note: FurAla is sterically demanding but not as hindered as Aib.

-

Use DIC/Oxyma (1:1 ratio).

-

Double Coupling is recommended to ensure complete incorporation without forcing conditions (high temp) that might degrade the furan.

-

Monitoring: Use Kaiser test. If blue, recouple.

-

-

N-Terminal Capping: Acetylate (Acetic Anhydride/DIEA) if no further modification is needed. This stabilizes the helix dipole.

Protocol B: The "Furan-Safe" Cleavage (The Self-Validating Step)

This is the most common failure point. Standard cocktails destroy the molecule.

The "Golden" Cocktail:

-

Composition: 95% TFA / 2.5% TIPS / 2.5% H2O.

-

Alternative (if Met/Cys present): 94% TFA / 2.5% DODT / 2.5% H2O / 1% TIPS.

-

Forbidden: EDT (Ethanedithiol).

Procedure:

-

Wash resin with DCM (3x) and dry under Nitrogen.

-

Add Cleavage Cocktail (10 mL per 1g resin).

-

Shake gently for 2 hours at Room Temp. Do not exceed 3 hours.

-

Precipitate in cold Diethyl Ether. Centrifuge.

-

Lyophilize immediately from water/acetonitrile.

Data Validation (QC):

-

Mass Spec: Check for

Da mass shifts (indicative of dithioacetal formation if scavengers failed) or -

HPLC: FurAla peptides typically elute slightly earlier than their Phe counterparts due to the higher polarity of the furan oxygen.

Part 4: Visualization of Workflows

Figure 1: Synthesis Decision Tree

This diagram illustrates the critical decision points to avoid furan degradation.

Caption: Figure 1. Critical cleavage pathway selection. Usage of EDT leads to irreversible side-chain damage.

Figure 2: Furan-Mediated Helix Stapling (Mechanism)

Once incorporated, the furan can be activated to crosslink the helix.

Caption: Figure 2. Oxidative activation of FurAla allows covalent stapling to proximal Lysine residues.

Part 5: Characterization Data Summary

To validate the alpha-helical structure, Circular Dichroism (CD) is required.

Table 1: Expected CD Parameters for FurAla-Helices

| Parameter | Value / Observation | Interpretation |

| Minima | 208 nm & 222 nm | Characteristic double minima indicate alpha-helix. |

| Ratio | Indicates a coiled-coil or highly stable single helix. | |

| MRE | High helical content. Lower values (< -10k) imply fraying. | |

| Furan Abs | The furan ring has UV absorbance that may overlap with amide bonds; rely on 222 nm signal. |

Part 6: Troubleshooting & FAQ

Q: My peptide mass is +76 Da higher than expected. A: You likely used EDT in your cleavage cocktail. The furan ring reacted with dithioethan. This is irreversible. Resynthesize using Protocol B.

Q: The helix is unstable in water. A: FurAla is hydrophobic. If the helix is short (<10 residues), it may not fold without a stapling partner. Consider adding N-capping (Acetyl) and C-capping (Amide) to remove dipole destabilization.

Q: Can I use microwave synthesis? A: Yes, but limit the temperature to 50°C for the FurAla coupling step to prevent premature oxidation or side reactions.

References

-

Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Int J Pept Res Ther. URL:[Link]

-

Equipping Coiled-Coil Peptide Dimers With Furan Warheads. Source: Frontiers in Chemistry. URL:[Link]

-

Helix propensities of the amino acids measured in alanine-based peptides. Source: Protein Science (Stanford). URL:[Link]

-

Oxidations of Furan Rings in Organic Synthesis. Source: SSRN. URL:[Link]

Microwave-assisted synthesis of beta-peptides

High-Fidelity Microwave-Assisted Synthesis of -Peptides

Overcoming Aggregation and Secondary Structure Barriers in Peptidomimetic Assembly

Executive Summary

The strong tendency of

Strategic Considerations: The Microwave Advantage

2.1 The Aggregation Problem

Unlike

2.2 The Microwave Solution

Microwave irradiation provides two distinct mechanisms to overcome this:

-

Thermal Kinetics: Rapid heating to 75–90°C significantly increases the Arrhenius rate constant of the acylation reaction.

-

Dipolar Rotation: The oscillating electric field interacts directly with the dipoles of the polar solvent (DMF/NMP) and the peptide backbone. This energy transfer induces molecular rotation that disrupts the intermolecular hydrogen bond networks (aggregates), effectively "melting" the secondary structure and exposing the reactive amine.

Core Protocol: Microwave-Assisted -Peptide Assembly

3.1 Reagents & Materials

-

Resin: Rink Amide ProTide or ChemMatrix (0.2 – 0.5 mmol/g loading). Note: PEG-based resins are preferred over polystyrene to further reduce aggregation.

-

Amino Acids: Fmoc-

-amino acids (commercially available or synthesized via Arndt-Eistert homologation). -

Activator Base: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Coupling Reagent: DIC (Diisopropylcarbodiimide).

-

Deprotection Solution: 20% Piperidine in DMF + 0.1 M Oxyma Pure .

-

Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation, a common side reaction in

-peptides containing Asp/Asn analogs.[1]

-

3.2 Experimental Conditions (Table 1)

| Parameter | Standard Condition | Sensitive Residues (Cys, His) | Rationale |

| Coupling Temp | High temp drives reaction; lower temp prevents racemization. | ||

| Coupling Time | 2 min | 10 min | Extended time compensates for lower temperature. |

| Deprotection Temp | Rapid Fmoc removal is essential to prevent base-catalyzed side reactions. | ||

| Excess Reagents | 5.0 eq | 5.0 eq | High concentration drives kinetics (Le Chatelier's principle). |

| Solvent | DMF | DMF | NMP can be used for extremely difficult sequences. |

Step-by-Step Workflow

Step 1: Resin Preparation

-

Weigh resin into the microwave reaction vessel.

-

Swell in DMF for 15 minutes at Room Temperature (RT).

-

Drain and perform initial deprotection (see Step 2).

Step 2: Microwave Deprotection Cycle

-

Reagent: 20% Piperidine + 0.1 M Oxyma in DMF.

-

Action: Add solution to resin (approx 10 mL/g resin).

-

Microwave: Ramp to

over 30 sec; Hold at -

Wash: Drain and wash with DMF (

mL). -

Validation: The solution should turn clear after washing.

Step 3: Microwave Coupling Cycle

-

Activation:

-

Dissolve Fmoc-

-AA (5.0 eq) and Oxyma Pure (5.0 eq) in DMF. -

Add to resin vessel.

-

Add DIC (10.0 eq) immediately prior to irradiation.

-

-

Microwave:

-

Standard: Ramp to

(30 sec); Hold at -

Difficult/Hindered (

-AA): Double couple at

-

-

Wash: Drain and wash with DMF (

mL).

Step 4: Cleavage & Isolation

-

Wash resin with DCM (

) to remove DMF traces. -

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

. -

Incubate at RT for 2–3 hours (Microwave is NOT recommended for cleavage due to acid volatility).

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Process Visualization

The following diagram illustrates the iterative MW-SPPS cycle, highlighting the critical decision points for sensitive residues.

Caption: Iterative Microwave-SPPS cycle distinguishing between standard high-energy coupling and optimized protocols for sensitive residues.

Troubleshooting & Quality Control

6.1 Self-Validating the Protocol

Because

-

Positive Result (Free Amine): Blue/Green beads. Proceed to coupling.

-

Negative Result (Blocked): Colorless beads. Proceed to deprotection.

6.2 Common Failure Modes

-

Aspartimide Formation: If mass spec shows [M-18], aspartimide has formed.

-

Fix: Ensure 0.1M Oxyma is in the deprotection solution.

-

-

Racemization: If diastereomers are observed by HPLC.

-

Fix: Switch from

DIC/Oxyma to

-

References

-

Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical

-Peptide Library. Journal of Combinatorial Chemistry.[2] Link -

CEM Corporation. (2020).[3] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[3][4] Application Note. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

-

Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

Oxidative cross-linking of furan peptides to proteins

Application Note: Precision Mapping of Protein Interactions via Furan-Oxidation Cross-linking

Introduction: The "Pro-Reactive" Advantage

In the landscape of protein-protein interaction (PPI) mapping and covalent drug discovery, specificity is the ultimate currency. Traditional cross-linkers (e.g., NHS-esters, maleimides) are often constitutively reactive, leading to high background noise and non-specific labeling.

Furan-based cross-linking represents a paradigm shift. The furan moiety—typically incorporated via the non-natural amino acid 3-(2-furyl)-L-alanine (Fua) —is chemically inert under physiological conditions. It functions as a "caged" electrophile.[1] Only upon specific activation (chemical oxidation or photo-oxidation) is the furan unmasked to generate a highly reactive keto-enal (cis-2-butene-1,4-dial) intermediate. This species rapidly captures proximal nucleophiles (Lys, Cys) on the target protein, forming a zero-length covalent bond.

This guide details the mechanistic basis, experimental protocols, and analytical workflows for deploying furan technology to map ligand-receptor interfaces and trap transient interactions.

Mechanistic Basis & Chemistry[2]

The core of this technology is the oxidative transformation of the aromatic furan ring into a reactive enedione.

-

Latent State: The furan ring is stable and hydrophobic, mimicking Phenylalanine or Tyrosine.

-

Activation: Oxidation (by NBS or Singlet Oxygen) attacks the furan ring.[1]

-

Reactive Intermediate: Ring opening generates the cis-2-butene-1,4-dial (BDA), an unsaturated dicarbonyl.

-

Cross-linking: The aldehyde/ketone groups react with primary amines (Lysine) or thiols (Cysteine) via Schiff base formation, followed by cyclization to stable pyrrolin-2-one adducts.

Visualization: Chemical Mechanism

Caption: The oxidative activation pathway converting inert furan into a protein-trapping warhead.[1]

Experimental Strategy & Peptide Design

Peptide Synthesis: Incorporation of furan is achieved using Fmoc-3-(2-furyl)-L-alanine during Solid Phase Peptide Synthesis (SPPS).[2]

-

Critical Consideration: Furan is acid-sensitive.[2] During TFA cleavage, use a scavenger cocktail devoid of thiols if possible, or use specific ratios (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to prevent acid-catalyzed degradation.

Control Design:

-

Negative Control: Wild-type peptide (Phe/Tyr instead of Fua) + Oxidant.

-

Scrambled Control: Fua-peptide with scrambled sequence (tests for binding specificity).

-

Oxidant Control: Target protein + Oxidant (no peptide) to assess intrinsic oxidation damage.

Protocol A: Chemical Activation (NBS-Mediated)

N-Bromosuccinimide (NBS) provides rapid, stoichiometric activation. This method is ideal for in vitro mapping where reaction kinetics must be tightly controlled.

Reagents:

-

Buffer: PBS pH 7.4 (Avoid buffers with primary amines like Tris).

-

NBS Stock: 1 mM in fresh water or acetonitrile (Prepare immediately before use).

-

Quench Solution: 10 mM N-Acetylcysteine (NAC) or Methionine.

Step-by-Step Workflow:

-

Equilibration: Incubate the Fua-peptide (10-50 µM) with the Target Protein (1-5 µM) in PBS for 30 minutes at room temperature (RT) to establish the binding equilibrium.

-

Activation: Add NBS to the mixture.

-

Ratio: Start with 1:1 molar ratio of NBS relative to the Fua-peptide.

-

Note: NBS is highly reactive. Do not add a large excess, as it will oxidize Methionine (Met) and Tryptophan (Trp) residues on the protein.

-

-

Incubation: Allow reaction for 15 minutes at RT.

-

Quenching: Add NAC (10-fold molar excess over NBS) to neutralize remaining oxidant.

-

Analysis: Proceed immediately to SDS-PAGE or LC-MS.

Data Summary: Optimization of NBS Ratios

| NBS : Fua-Peptide Ratio | Cross-linking Efficiency | Off-Target Oxidation (Met/Trp) | Recommendation |

| 0.5 : 1 | Low (< 10%) | Negligible | Too mild |

| 1.0 : 1 | Optimal (40-60%) | Minimal | Standard Protocol |

| 4.0 : 1 | High | High (Protein damage likely) | Avoid |

Protocol B: Photo-Activation (Singlet Oxygen)

This method utilizes a photosensitizer (Rose Bengal) and visible light.[3][4] It is "cleaner" and suitable for complex biological mixtures or cell-surface experiments, as singlet oxygen (

Reagents:

-

Photosensitizer: Rose Bengal (RB), 5 µM final concentration.

-

Light Source: Green laser (532 nm) or broad-spectrum white light lamp.

-

Buffer: PBS pH 7.4 (Oxygenated).

Step-by-Step Workflow:

-

Complex Formation: Mix Fua-peptide and Target Protein in an open vial (oxygen is required).

-

Sensitizer Addition: Add Rose Bengal to a final concentration of 1-5 µM.

-

Irradiation: Irradiate the sample for 10–30 minutes at RT.

-

Distance: Keep the lamp 10 cm from the sample to prevent heating.

-

-

Post-Reaction: No chemical quench is usually needed if the light is turned off, but NAC can be added to prevent secondary reactions.

-

Cleanup: Remove Rose Bengal via dialysis or desalting columns before MS analysis to prevent ionization suppression.

Analytical Workflow: LC-MS/MS Validation

Detecting the cross-link requires identifying the mass shift associated with the specific adduct.

Mass Shift Logic:

-

Activation: Furan (

) -

Conjugation: Enedione + Lysine (

) -

Net Mass Shift: The cross-linked peptide-protein complex will appear at:

(Note: Mass shifts can vary slightly based on hydration state; look for shifts corresponding to +14 Da or -2 Da relative to the sum of reactants).

Visualization: Analytical Pipeline

Caption: Workflow for identifying cross-linked residues via bottom-up proteomics.